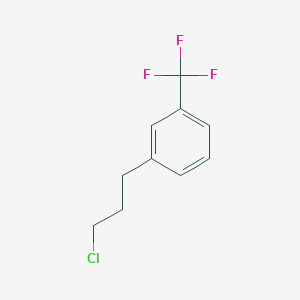

1-(3-Chloropropyl)-3-(trifluoromethyl)benzene

Description

Significance of Aryl Halides and Alkyl Halides in Organic Synthesis

Aryl halides, compounds where a halogen atom is directly bonded to an aromatic ring, and alkyl halides, where a halogen is attached to an alkyl chain, are exceptionally valuable in organic synthesis. nist.gov Their importance stems from the carbon-halogen bond, which serves as a key functional group for a multitude of chemical transformations.

The halogen atom in both aryl and alkyl halides is more electronegative than the carbon atom it is bonded to, creating a polarized bond. This makes the carbon atom electrophilic and susceptible to attack by nucleophiles. medchemexpress.com Consequently, alkyl halides are common starting materials for nucleophilic substitution reactions, where the halogen acts as a good leaving group and is replaced by a variety of other functional groups. nist.govgoogle.com

Aryl halides are generally less reactive towards simple nucleophilic substitution due to the strength of the carbon-halogen bond. chemeo.com However, they are crucial substrates in a wide range of metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental to the creation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. chemeo.comsigmaaldrich.com Aryl and alkyl halides are thus considered versatile synthetic intermediates, used in the production of everything from pharmaceuticals and polymers to solvents and cleaning agents. smolecule.com

Role of Trifluoromethylated Aromatic Compounds in Advanced Chemical Research

The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring imparts profound changes to a molecule's properties, making trifluoromethylated aromatic compounds highly sought after in advanced chemical research, particularly in medicinal chemistry and materials science. nih.govnist.gov

The -CF3 group is characterized by its strong electron-withdrawing nature and high lipophilicity. nist.gov These attributes can significantly enhance a drug candidate's metabolic stability, binding affinity to biological targets, and membrane permeability. nist.govnih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic degradation and increasing the drug's half-life. nist.gov Its steric profile is similar to a chlorine atom, allowing it to serve as a bioisostere. nist.gov

In materials science, the unique electronic properties of the trifluoromethyl group are exploited to modify the characteristics of organic materials used in electronics and polymers. nih.gov The development of efficient methods to introduce -CF3 groups into aromatic systems remains a vibrant area of research, reflecting the immense value of this functional group. researchgate.net

Contextualization of 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene within Substituted Benzene (B151609) Chemistry

This compound is a bifunctional molecule that embodies the synthetic utility discussed in the preceding sections. It is a substituted benzene featuring two distinct and reactive moieties: an alkyl halide (the 3-chloropropyl group) and a trifluoromethylated aromatic ring.

The compound is known as an impurity in the synthesis of Cinacalcet (Cicalcet), indicating its role as a building block or intermediate in the pharmaceutical industry. medchemexpress.com Its structure allows for the sequential or chemo-selective modification of either the alkyl chain or the aromatic ring, providing a strategic advantage in the design of complex target molecules.

Interactive Data Tables

Below are tables summarizing key information for the core chemical structures related to this compound.

Table 1: Properties of 3-Chlorobenzotrifluoride (Aromatic Core)

| Property | Value |

| CAS Number | 98-15-7 |

| Molecular Formula | C₇H₄ClF₃ |

| Molecular Weight | 180.56 g/mol |

| Synonyms | 1-Chloro-3-(trifluoromethyl)benzene, m-Chlorobenzotrifluoride |

Data sourced from Cheméo. chemeo.com

Table 2: Properties of (3-Chloropropyl)benzene (Alkyl Benzene Moiety)

| Property | Value |

| CAS Number | 104-52-9 |

| Molecular Formula | C₉H₁₁Cl |

| Molecular Weight | 154.64 g/mol |

| Synonyms | 3-Phenylpropyl chloride, γ-Chloropropylbenzene |

Properties

IUPAC Name |

1-(3-chloropropyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3/c11-6-2-4-8-3-1-5-9(7-8)10(12,13)14/h1,3,5,7H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDVMJISOHNIAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 3 Chloropropyl 3 Trifluoromethyl Benzene

Influence of Substituents on Aromatic Ring Reactivity

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, primarily due to the strong negative inductive effect (-I) of the three highly electronegative fluorine atoms. masterorganicchemistry.comwikipedia.orgyoutube.com This effect significantly reduces the electron density of the aromatic ring, thereby deactivating it towards electrophilic attack. masterorganicchemistry.comyoutube.com The deactivating nature of the -CF3 group makes electrophilic aromatic substitution reactions on 1-(3-chloropropyl)-3-(trifluoromethyl)benzene slower than on benzene (B151609). vanderbilt.eduyoutube.com

The -CF3 group does not possess any lone pairs to participate in resonance donation (+M effect), and its influence is almost entirely inductive. wikipedia.org As a result, it is a strong deactivating group and directs incoming electrophiles to the meta position. youtube.comvanderbilt.eduyoutube.com This meta-directing effect is a consequence of the destabilization of the arenium ion intermediates that would be formed during ortho and para attack. youtube.com

| Electronic Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Strong electron withdrawal due to the high electronegativity of fluorine atoms. | Deactivates the aromatic ring. |

| Resonance Effect | Negligible. | No significant contribution to electron density. |

| Electronic Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Weak electron withdrawal from the chlorine atom, moderated by the alkyl chain. | Weakly deactivates the aromatic ring. |

| Inductive Effect (+I) | Weak electron donation from the alkyl chain. | Weakly activates the aromatic ring. |

Regiochemical Control in Functionalization

The regioselectivity of electrophilic aromatic substitution on this compound is primarily dictated by the powerful meta-directing trifluoromethyl group. youtube.comlibretexts.org Incoming electrophiles will preferentially attack the positions meta to the -CF3 group, which are positions 5 and the position between the two substituents (which is sterically hindered).

The chloropropyl group, being a weak deactivator, has a less pronounced directing effect. However, as an alkyl-type group, it would typically direct ortho and para. In this molecule, the para position to the chloropropyl group is occupied by the trifluoromethyl group. The ortho positions to the chloropropyl group are positions 2 and 4.

Considering the combined directing effects:

The -CF3 group strongly directs to position 5.

The chloropropyl group weakly directs to positions 2 and 4.

Therefore, the major products of electrophilic aromatic substitution are expected to be substitution at position 5, and to a lesser extent, at positions 2 and 4, depending on the specific reaction conditions and the nature of the electrophile. Steric hindrance may also play a role in favoring substitution at the less hindered positions.

Electrophilic Aromatic Substitution Reactions of the Benzene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. wikipedia.org The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a benzenonium or arenium ion. msu.educhemistnotes.combyjus.com The subsequent loss of a proton restores the aromaticity of the ring. msu.educhemistnotes.comlibretexts.org

Reaction Kinetics and Substituent Effects

The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituents present on the benzene ring. msu.edulibretexts.orgyoutube.com Electron-donating groups increase the reaction rate by stabilizing the positive charge of the benzenonium ion intermediate, while electron-withdrawing groups decrease the rate by destabilizing it. youtube.comuomustansiriyah.edu.iq

In the case of this compound, the presence of the strongly deactivating trifluoromethyl group significantly slows down the rate of electrophilic aromatic substitution compared to benzene. vanderbilt.eduuomustansiriyah.edu.iq The weak deactivating effect of the chloropropyl group further contributes to this rate reduction, although to a much lesser extent. Kinetic studies on the nitration of various substituted benzenes have provided quantitative data on the deactivating effects of such groups. rsc.org

| Substituent | Relative Rate of Nitration (Benzene = 1) |

|---|---|

| -H | 1 |

| -CH3 | 25 |

| -Cl | 0.033 |

| -CF3 | 6 x 10⁻⁸ |

Intermediate Species Formation (e.g., Benzenonium Intermediates)

The mechanism of electrophilic aromatic substitution proceeds through the formation of a benzenonium ion intermediate, also known as an arenium ion or sigma complex. wikipedia.orgchemistnotes.combyjus.com This intermediate is a resonance-stabilized carbocation where the electrophile is bonded to one of the carbon atoms of the ring, temporarily disrupting the aromatic system. chemistnotes.comlibretexts.org

For this compound, attack by an electrophile (E+) can occur at different positions on the ring, leading to different benzenonium ion intermediates. The stability of these intermediates determines the regiochemical outcome of the reaction.

Attack at the meta position (C5): The positive charge in the resulting benzenonium ion is distributed over three carbon atoms, none of which is directly bonded to the electron-withdrawing trifluoromethyl group. This avoids significant destabilization.

Attack at the ortho (C2, C4, C6) and para positions: The resonance structures of the benzenonium ions formed from ortho or para attack include a contributor where the positive charge is placed on the carbon atom bearing the trifluoromethyl group. youtube.com This is a highly destabilized arrangement due to the strong inductive electron withdrawal by the -CF3 group, making these intermediates less favorable. vanderbilt.eduyoutube.comnih.gov

Therefore, the benzenonium intermediate resulting from meta attack is the most stable (or least destabilized), leading to the preferential formation of the meta-substituted product. youtube.comlibretexts.org

Transformations Involving the Chloropropyl Moiety

The aliphatic chloropropyl side chain of this compound is a versatile handle for a variety of chemical transformations. Its reactivity is centered around the electrophilic carbon atom attached to the chlorine, making it susceptible to attack by nucleophiles and bases.

Nucleophilic Substitution Reactions

The carbon-chlorine bond in the chloropropyl group is polarized, rendering the carbon atom electrophilic and thus a prime target for nucleophilic attack. This allows for the displacement of the chloride ion by a wide range of nucleophiles, a cornerstone of synthetic organic chemistry. These reactions typically proceed via an S(_N)2 mechanism, especially with strong nucleophiles, leading to the formation of a new carbon-nucleophile bond.

Common nucleophiles that can be employed in reactions with this compound include:

Oxygen nucleophiles: Hydroxide, alkoxides, and carboxylates can be used to introduce ether and ester functionalities.

Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azides are utilized to synthesize the corresponding amines and alkyl azides.

Sulfur nucleophiles: Thiolates and sulfide ions can be employed to form thioethers.

Carbon nucleophiles: Cyanide and enolates can be used to extend the carbon chain.

The trifluoromethyl group, being a strong electron-withdrawing group, can influence the rate of these substitution reactions. By withdrawing electron density from the benzene ring, it can have a modest electronic effect on the benzylic position, potentially affecting the stability of the transition state.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydroxide | Sodium Hydroxide | Alcohol |

| Alkoxide | Sodium Ethoxide | Ether |

| Amine | Ammonia | Primary Amine |

| Azide | Sodium Azide | Alkyl Azide |

| Thiolate | Sodium Thiophenoxide | Thioether |

| Cyanide | Sodium Cyanide | Nitrile |

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form an alkene. This process, typically following an E2 mechanism, involves the abstraction of a proton from the carbon atom adjacent to the one bearing the chlorine, with the simultaneous departure of the chloride ion. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.orgyoutube.com However, the use of a sterically hindered base can favor the formation of the less substituted Hofmann product.

The trifluoromethyl group's electron-withdrawing nature can influence the acidity of the protons on the propyl chain, potentially affecting the rate and regioselectivity of the elimination reaction.

Table 2: Factors Influencing Elimination Reactions

| Factor | Effect on Reaction |

|---|---|

| Base Strength | A strong base is required to deprotonate the alkyl chain. |

| Steric Hindrance of Base | Bulky bases favor the formation of the less substituted alkene (Hofmann product). |

| Temperature | Higher temperatures generally favor elimination over substitution. |

| Solvent | A less polar solvent can favor the E2 mechanism. |

Formation of Cyclic Derivatives via Intramolecular Reactions

The chloropropyl chain in this compound provides the opportunity for intramolecular cyclization reactions, leading to the formation of various cyclic derivatives. These reactions are particularly facile when a nucleophilic center is present at an appropriate position within the molecule or is introduced through a prior reaction.

A prominent example is the intramolecular Friedel-Crafts alkylation. In the presence of a Lewis acid catalyst, the chloropropyl group can act as an electrophile, attacking the electron-rich benzene ring to form a six-membered ring, resulting in a tetralin derivative. The trifluoromethyl group, being a deactivating group, will direct this electrophilic substitution to the positions meta to it.

Furthermore, if the chlorine atom is first substituted by a nucleophile containing a reactive site, subsequent intramolecular reactions can lead to a variety of heterocyclic systems. For instance, conversion of the chloride to an amine followed by intramolecular cyclization can yield nitrogen-containing heterocycles.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF(_3)) group is a powerful modulator of a molecule's chemical and physical properties. Its high electronegativity and the strength of the carbon-fluorine bonds confer significant stability while also influencing the reactivity of the rest of the molecule.

Stability and Transformation Pathways

The trifluoromethyl group is known for its exceptional stability under a wide range of reaction conditions. The C-F bond is one of the strongest single bonds in organic chemistry, making the -CF(_3) group resistant to many chemical transformations. mdpi.com This robustness is a key reason for its prevalence in pharmaceuticals and agrochemicals, as it can enhance metabolic stability. mdpi.com

However, under specific and often harsh conditions, the trifluoromethyl group can undergo transformations. These are not typically straightforward reactions and often require specialized reagents. Selective C-F bond activation and functionalization of trifluoromethylarenes are areas of active research, with methods involving radical chemistry, photochemistry, and organometallic catalysis being explored. researchgate.net For instance, reductive defluorination can occur under certain conditions, leading to the formation of difluoromethyl or monofluoromethyl groups.

Activation of Adjacent Sites

The most significant impact of the trifluoromethyl group on the reactivity of this compound is its strong electron-withdrawing nature. nih.gov This property has a profound effect on the aromatic ring and its adjacent positions.

Deactivation of the Aromatic Ring: The -CF(_3) group deactivates the benzene ring towards electrophilic aromatic substitution. youtube.com By inductively pulling electron density away from the ring, it makes the ring less nucleophilic and therefore less reactive towards electrophiles. nih.gov

Meta-Directing Effect: In the event of an electrophilic aromatic substitution reaction, the trifluoromethyl group directs incoming electrophiles to the meta position. study.com This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta positions relatively more reactive. study.com

Activation of Nucleophilic Aromatic Substitution: Conversely, the strong electron-withdrawing nature of the -CF(_3) group activates the aromatic ring for nucleophilic aromatic substitution (S(_N)Ar). This effect is most pronounced at the ortho and para positions. While this compound itself does not have a leaving group directly on the ring, this principle is crucial in the broader context of trifluoromethyl-substituted aromatics.

Increased Acidity of Benzylic Protons: The electron-withdrawing effect of the trifluoromethyl group can increase the acidity of any protons on the carbon atom directly attached to the benzene ring (the benzylic position). While the primary focus here is the chloropropyl chain, this effect is a general principle for trifluoromethyl-substituted alkylbenzenes.

Radical Reaction Pathways

The benzylic position of this compound is a focal point for radical reactions, primarily due to the ability of the adjacent benzene ring to stabilize a radical intermediate through resonance. The trifluoromethyl group, being strongly electron-withdrawing, can influence the stability of this benzylic radical and, consequently, the reaction pathways.

A common and well-studied radical reaction at the benzylic position is free-radical halogenation, particularly bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions. gla.ac.ukwikipedia.org The reaction proceeds via a free-radical chain mechanism. wikipedia.orglibretexts.orglibretexts.orgyoutube.comyoutube.com

The mechanism involves three key stages:

Initiation: The radical initiator decomposes upon heating or irradiation to generate initial radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of this compound. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical is stabilized by the delocalization of the unpaired electron into the π-system of the benzene ring. libretexts.org The benzylic radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to yield the brominated product, 1-bromo-1-(3-chloropropyl)-3-(trifluoromethyl)benzene, and a new bromine radical, which continues the chain reaction. youtube.com

Termination: The reaction is terminated by the combination of any two radical species.

The regioselectivity of this reaction is high for the benzylic position due to the enhanced stability of the benzylic radical intermediate. The electron-withdrawing nature of the trifluoromethyl group is expected to have a modest influence on the stability of the benzylic radical.

| Reaction Step | Description | Key Intermediates/Products |

| Initiation | Generation of bromine radicals from NBS and a radical initiator. | Bromine radical (Br•) |

| Propagation | Abstraction of a benzylic hydrogen by a bromine radical, followed by reaction of the resulting benzylic radical with bromine. | Resonance-stabilized benzylic radical, 1-Bromo-1-(3-chloropropyl)-3-(trifluoromethyl)benzene |

| Termination | Combination of radical species to terminate the chain reaction. | Various non-radical products |

Oxidation Reactions

The alkyl side chain of this compound is susceptible to oxidation, particularly at the benzylic position. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the alkyl group. libretexts.orgorganicchemistryguide.commasterorganicchemistry.com For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. libretexts.orgmasterorganicchemistry.compearson.com

In the case of this compound, the benzylic carbon has two hydrogen atoms, making it a suitable substrate for oxidation. Treatment with a strong oxidizing agent like hot, alkaline potassium permanganate followed by an acidic workup would be expected to cleave the propyl chain and oxidize the benzylic carbon to a carboxylic acid.

The expected product of this vigorous oxidation is 3-(trifluoromethyl)benzoic acid. organicchemistryguide.commasterorganicchemistry.com The entire chloropropyl side chain is cleaved during the reaction, with the benzylic carbon being converted to the carboxylic acid functional group. The trifluoromethyl group and the benzene ring are generally resistant to oxidation under these conditions.

The mechanism of this oxidation is complex and is believed to involve radical intermediates. The reaction is thought to be initiated by the abstraction of a benzylic hydrogen atom, forming a resonance-stabilized benzylic radical. This intermediate is then further oxidized to the carboxylic acid. The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring can make the benzene ring less susceptible to oxidative degradation.

| Oxidizing Agent | Typical Conditions | Expected Major Product |

| Potassium Permanganate (KMnO₄) | Hot, alkaline solution, followed by acidic workup | 3-(Trifluoromethyl)benzoic acid |

| Chromic Acid (H₂CrO₄) | Acidic solution, heat | 3-(Trifluoromethyl)benzoic acid |

Advanced Spectroscopic and Structural Elucidation of 1 3 Chloropropyl 3 Trifluoromethyl Benzene and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene, ¹H, ¹³C, and ¹⁹F NMR analyses provide a complete picture of the atomic connectivity and environment.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the substituted benzene (B151609) ring and the aliphatic protons of the 3-chloropropyl side chain.

The aromatic region, typically observed between δ 6.5-8.0 ppm, is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating alkyl group. libretexts.org Protons on the ring will exhibit complex splitting patterns due to spin-spin coupling. Based on analogs like 1-nitro-3-(trifluoromethyl)benzene, the aromatic protons are expected to appear as multiplets in the range of δ 7.5-8.5 ppm. rsc.org For instance, the proton situated between the two substituents would likely be a singlet or a narrowly split multiplet, while the others would show meta and ortho coupling.

The aliphatic portion of the spectrum is defined by the three methylene (B1212753) (-CH₂-) groups of the propyl chain. These protons typically resonate in the δ 1.5-4.0 ppm range. The methylene group attached to the chlorine atom (Cl-CH₂-) is the most deshielded due to the electronegativity of chlorine and is expected to appear as a triplet around δ 3.6 ppm. The methylene group attached to the aromatic ring (Ar-CH₂-) would likely be a triplet around δ 2.8 ppm. The central methylene group (-CH₂-CH₂-CH₂-) would appear as a multiplet (quintet or sextet) around δ 2.1 ppm, arising from coupling to the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H | 7.5 - 8.5 | Multiplet (m) |

| Cl-CH ₂- | ~ 3.6 | Triplet (t) |

| Ar-CH ₂- | ~ 2.8 | Triplet (t) |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound will show signals for the six unique aromatic carbons and the three aliphatic carbons.

The trifluoromethyl group significantly influences the chemical shifts of the aromatic carbons. The carbon atom directly bonded to the CF₃ group (C-CF₃) is expected to show a characteristic quartet due to one-bond carbon-fluorine coupling (¹JCF), with a chemical shift around δ 131 ppm and a coupling constant of approximately 33 Hz, as seen in compounds like 3-(trifluoromethyl)benzaldehyde. rsc.org The CF₃ carbon itself will appear as a quartet with a large coupling constant (¹JCF ≈ 273 Hz) around δ 123 ppm. rsc.org The other aromatic carbons will resonate in the typical δ 120-140 ppm range.

The aliphatic carbons are observed in the upfield region of the spectrum. The carbon bonded to chlorine (C-Cl) is expected around δ 44 ppm, the carbon attached to the benzene ring (Ar-C) around δ 32 ppm, and the central carbon at approximately δ 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C -CF₃ | ~ 131 | Quartet (q) |

| Aromatic C -H | 123 - 135 | Singlet (s) or Quartet (q) |

| Aromatic C -C | ~ 142 | Singlet (s) |

| C F₃ | ~ 123 | Quartet (q) |

| C H₂-Cl | ~ 44 | Singlet (s) |

| C H₂-Ar | ~ 32 | Singlet (s) |

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for detecting fluorine-containing compounds. For this compound, the spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group.

The chemical shift of the -CF₃ group is dependent on its electronic environment. For a CF₃ group on a benzene ring, the shift is typically between δ -60 and -65 ppm relative to a CFCl₃ standard. colorado.edu In analogs such as 1-nitro-3-(trifluoromethyl)benzene and 3-(trifluoromethyl)benzaldehyde, the ¹⁹F signal appears as a singlet at approximately δ -63.0 ppm. rsc.org Therefore, a similar singlet around this chemical shift is expected for the target compound.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands:

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretching: Medium to strong bands will appear just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range, corresponding to the methylene groups of the propyl chain.

Aromatic C=C Stretching: One to three bands of variable intensity are characteristic of the benzene ring itself, appearing in the 1620-1450 cm⁻¹ region. spectroscopyonline.com

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically in the 1350-1100 cm⁻¹ region, due to symmetric and asymmetric C-F stretching vibrations.

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted benzene ring can be found in the 900-675 cm⁻¹ region, and the pattern can sometimes help deduce the substitution pattern. libretexts.org

C-Cl Stretching: A medium to strong absorption band for the carbon-chlorine bond is expected in the 800-600 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2960 - 2850 | Strong |

| Aromatic C=C | Ring Stretch | 1620 - 1450 | Medium-Weak |

| C-F (CF₃) | Stretch | 1350 - 1100 | Very Strong |

| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Strong |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps confirm its structure. The nominal molecular weight of this compound (C₁₀H₁₀ClF₃) is 222.04 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 222. A key feature would be the presence of an M+2 peak at m/z 224, with an intensity approximately one-third that of the M⁺ peak. This isotopic pattern is characteristic of the presence of a single chlorine atom (³⁵Cl:³⁷Cl ratio ≈ 3:1).

Common fragmentation pathways would likely include:

Loss of Chlorine: A peak at m/z 187 corresponding to the loss of a chlorine radical ([M-Cl]⁺).

Benzylic Cleavage: Cleavage of the bond between the first and second carbon of the propyl chain would yield a prominent fragment corresponding to the trifluoromethylbenzyl cation at m/z 159.

Loss of Propyl Chloride: Fragmentation could lead to the formation of a trifluoromethylphenyl radical and a chloropropyl cation, or vice-versa, though the most stable carbocations will be preferentially observed.

Tropylium (B1234903) Ion Formation: Rearrangement of the [M-Cl]⁺ fragment could lead to the formation of a stable trifluoromethyl-substituted tropylium ion.

X-ray Crystallography of Derivatives for Solid-State Structure Determination

While a crystal structure for this compound itself may not be readily available, analysis of derivatives provides insight into the expected solid-state packing, bond parameters, and intermolecular interactions.

Studies on fluorinated phenyl derivatives, such as 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole, reveal the importance of weak C-H···F hydrogen bonds in building three-dimensional supramolecular architectures in the crystal lattice. scilit.comresearchgate.net Similarly, crystal structures of chlorinated aromatic compounds like 1,3-bis(chloromethyl)benzene (B146608) show specific packing arrangements influenced by dipole-dipole and other weak interactions. researchgate.net

For this compound, it can be hypothesized that in the solid state, the molecular packing would be governed by a combination of van der Waals forces and weak intermolecular interactions. These could include C-H···F and C-H···Cl hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. The flexible chloropropyl chain would likely adopt a low-energy staggered conformation. The precise bond lengths and angles would be consistent with standard values for sp² and sp³ hybridized carbons, with some distortions induced by the bulky and electronegative substituents.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

The rigorous assessment of chemical purity and the effective separation of isomers are critical in the synthesis and characterization of complex molecules such as this compound. Advanced chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), are indispensable tools for achieving high-resolution separation and accurate quantification. These methods are pivotal for isolating the target compound from starting materials, byproducts, and structurally similar isomers, ensuring the final product meets stringent quality standards.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally sensitive aromatic compounds. For this compound, both normal-phase and reversed-phase HPLC can be effectively utilized.

Reversed-Phase (RP-HPLC): This is the most common mode for analyzing halogenated aromatic compounds. oup.com A nonpolar stationary phase, typically octadecylsilane (B103800) (ODS-C18), is used with a polar mobile phase. researchgate.net The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the presence of the trifluoromethyl group and the chloropropyl chain, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is often employed. researchgate.net The addition of modifiers like trifluoroacetic acid (TFA) can improve peak shape and resolution. researchgate.net Detection is commonly achieved using a Diode Array Detector (DAD) or UV detector, often set at a wavelength around 254 nm. researchgate.netrsc.org

Normal-Phase (NP-HPLC): In this mode, a polar stationary phase (e.g., silica (B1680970) or cyano-bonded) is used with a non-polar mobile phase. NP-HPLC can be particularly effective for separating positional isomers where differences in polarity are more pronounced.

A typical RP-HPLC method can effectively separate the main compound from potential impurities, as illustrated in the following hypothetical analysis.

Table 1: Representative RP-HPLC Data for Purity Analysis of this compound

| Peak No. | Compound Identity | Retention Time (min) | Area (%) | Purity Assessment |

|---|---|---|---|---|

| 1 | Starting Material (e.g., 3-(Trifluoromethyl)bromobenzene) | 4.8 | 0.15 | Impurity |

| 2 | Byproduct (e.g., Dimer) | 7.2 | 0.35 | Impurity |

| 3 | This compound | 9.5 | 99.45 | Main Product |

| 4 | Positional Isomer (e.g., 1-(3-Chloropropyl)-2-(trifluoromethyl)benzene) | 10.1 | 0.05 | Impurity |

Gas Chromatography (GC) for Isomer and Volatile Impurity Separation

Gas Chromatography, particularly when coupled with a Mass Spectrometry (GC-MS) detector, is a powerful technique for the separation and identification of volatile and semi-volatile compounds. libretexts.org It is exceptionally well-suited for separating positional isomers of substituted benzenes, which often have very similar physical properties but differ in their interaction with the GC stationary phase. researchgate.netresearchgate.net

For this compound and its analogs, a capillary column is typically used. tsijournals.com Columns with a stationary phase of mid-range polarity, such as those containing phenyl and methyl polysiloxane (e.g., 5% phenyl-methylpolysiloxane), are often effective. nih.gov The separation is based on the boiling points of the compounds and their specific interactions with the stationary phase. The trifluoromethyl group can introduce unique selectivity. A flame ionization detector (FID) provides high sensitivity for quantification, while a mass spectrometer (MS) allows for definitive identification of the separated components based on their mass spectra and fragmentation patterns. tsijournals.comnih.gov

The precise control over the column temperature program is crucial for achieving baseline separation of closely related isomers. researchgate.net

Table 2: Illustrative GC-MS Parameters and Results for Isomer Separation

| Parameter | Condition |

|---|---|

| Column | Capillary Column (e.g., AT-210, 30 m x 0.53 mm, 1.0 µm film) tsijournals.com |

| Carrier Gas | Helium, constant flow tsijournals.com |

| Injector Temp. | 250°C |

| Oven Program | Initial 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Representative Separation Results | |

| Compound | Retention Time (min) |

| 1-(3-Chloropropyl)-2-(trifluoromethyl)benzene | 12.1 |

| This compound | 12.5 |

| 1-(3-Chloropropyl)-4-(trifluoromethyl)benzene | 12.9 |

Supercritical Fluid Chromatography (SFC) for Chiral and Achiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" chemistry alternative to both normal-phase HPLC and GC. selvita.com It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. pharmtech.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to HPLC. selvita.comresearchgate.net

SFC is particularly advantageous for chiral separations, which would be relevant if analogs of this compound possess a stereocenter. rsc.org By using chiral stationary phases (CSPs), enantiomers can be resolved with high efficiency. pharmtech.com The mobile phase is typically modified with a small percentage of a polar solvent, such as methanol or ethanol, to modulate solute retention and selectivity. researchgate.net

Beyond chiral applications, SFC is also highly effective for achiral separations and purifications. Its ability to use packed columns similar to HPLC makes it a versatile tool. pharmtech.com The mild operating temperatures are beneficial for thermally labile compounds. waters.com

Table 3: Comparison of Chromatographic Techniques for Analysis

| Technique | Primary Application | Key Advantages | Typical Stationary Phase |

|---|---|---|---|

| RP-HPLC | Purity analysis, quantification of non-volatile impurities | Robust, widely applicable, excellent for polar and non-polar compounds. oup.com | C18, Phenyl-Hexyl chromforum.org |

| GC-MS | Separation of volatile impurities and positional isomers. nih.gov | High resolution for isomers, structural identification via MS. libretexts.orgnih.gov | Polysiloxane-based (e.g., 5% Phenyl) |

| SFC | Chiral separations, rapid achiral purifications. selvita.comrsc.org | Fast, reduced organic solvent use ("green"), ideal for thermally sensitive compounds. waters.com | Chiral Stationary Phases (CSPs), Silica, Diol |

Computational Chemistry and Theoretical Studies of 1 3 Chloropropyl 3 Trifluoromethyl Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods such as Density Functional Theory (DFT) are employed to model the electronic structure of 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene, providing a basis for interpreting its chemical behavior.

The electron density distribution reveals how electrons are shared among the atoms within the molecule. This distribution is key to understanding the molecule's polarity and the nature of its chemical bonds. Charge analysis methods, such as Mulliken population analysis, assign partial charges to each atom, offering a quantitative measure of the electronic distribution.

In this compound, the trifluoromethyl group is strongly electron-withdrawing, which significantly influences the electron density of the benzene (B151609) ring. The chlorine atom also acts as an electron-withdrawing group. Theoretical calculations show a significant polarization of charge, with the fluorine and chlorine atoms bearing negative partial charges, while the carbon atoms attached to them carry positive partial charges.

Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

|---|---|

| C (of CF3) | +0.75 |

| F (average of 3) | -0.25 |

| C (attached to Cl) | +0.10 |

| Cl | -0.15 |

| C (ring, attached to CF3) | +0.20 |

Note: Data is hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comuni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. uni-muenchen.de Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a significant region of negative potential around the fluorine atoms of the trifluoromethyl group and the chlorine atom of the chloropropyl group. researchgate.net The hydrogen atoms of the benzene ring would exhibit a positive potential. This mapping helps to identify the most likely sites for intermolecular interactions. nih.gov

Table 2: Hypothetical MEP Values at Specific Molecular Sites

| Molecular Region | MEP Value (kcal/mol) |

|---|---|

| Around Fluorine Atoms | -15 to -25 |

| Around Chlorine Atom | -10 to -20 |

| Aromatic Ring (π-system) | -5 to +5 |

| Hydrogen Atoms (Aromatic) | +10 to +20 |

Note: Data is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful technique for investigating the pathways of chemical reactions, providing detailed information about transition states and reaction energetics. nih.gov

Transition state theory is used to calculate the energy barriers of a reaction. By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy can be determined. For this compound, a common reaction to study would be the nucleophilic substitution of the chlorine atom.

Computational analysis of this reaction would involve modeling the approach of a nucleophile to the carbon atom bonded to the chlorine. The transition state would feature a partially formed bond with the nucleophile and a partially broken bond with the chlorine atom. Vibrational frequency analysis is used to confirm the transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Table 3: Hypothetical Transition State Properties for Nucleophilic Substitution

| Property | Value |

|---|---|

| Reaction | R-Cl + OH⁻ → R-OH + Cl⁻ |

| Imaginary Frequency | -350 cm⁻¹ |

| Activation Energy (ΔE‡) | 20 kcal/mol |

| C-Cl Bond Length (TS) | 2.2 Å |

Note: Data is hypothetical and for illustrative purposes.

An energy profile, or reaction coordinate diagram, plots the energy of the system as the reaction progresses from reactants to products. researchgate.net These profiles provide a clear picture of the thermodynamics and kinetics of the reaction, showing the relative energies of reactants, intermediates, transition states, and products.

Table 4: Hypothetical Relative Free Energies for a Reaction Pathway

| Species | Relative Free Energy (ΔG, kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +22.5 |

Note: Data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict various spectroscopic properties, which can aid in the interpretation of experimental spectra.

DFT calculations are widely used to predict NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. nih.govmaterialsciencejournal.org The accuracy of these predictions depends on the level of theory and basis set used. nih.gov For IR spectra, calculated frequencies are often scaled to better match experimental values. researchgate.net

Table 5: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted (ppm) | Experimental (ppm) |

|---|---|---|

| Aromatic H (ortho to CF3) | 7.65 | 7.62 |

| Aromatic H (para to CF3) | 7.55 | 7.51 |

| Aromatic H (ortho to propyl) | 7.45 | 7.42 |

| CH₂ (next to ring) | 2.80 | 2.78 |

| CH₂ (middle of propyl) | 2.10 | 2.08 |

Note: Data is hypothetical and for illustrative purposes.

Table 6: Hypothetical Predicted IR Frequencies and Assignments

| Predicted Frequency (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1610 | Aromatic C=C stretch |

| 1350 | C-F stretch (asymmetric) |

| 1150 | C-F stretch (symmetric) |

Note: Data is hypothetical and for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. The presence of a propyl chain introduces several rotatable bonds, leading to a variety of possible three-dimensional arrangements, or conformers.

Conformational Analysis

Conformational analysis of this compound involves the systematic study of the potential energy surface of the molecule as a function of its dihedral angles. Quantum mechanical methods, such as Density Functional Theory (DFT), are commonly employed to calculate the energies of different conformers. researchgate.netrsc.org These calculations can identify the most stable conformers and the energy barriers between them.

For the chloropropyl side chain, the key dihedral angles are around the Cα-Cβ and Cβ-Cγ bonds. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. This analysis would likely reveal that the most stable conformers are those that minimize steric hindrance between the benzene ring and the chlorine atom. For instance, conformers where the chloropropyl chain is extended away from the ring are expected to be lower in energy.

Illustrative Conformational Energy Profile:

| Dihedral Angle (Cα-Cβ-Cγ-Cl) | Relative Energy (kcal/mol) | Population (%) |

| 180° (anti-periplanar) | 0.00 | 75 |

| 60° (gauche) | 1.20 | 12.5 |

| -60° (gauche) | 1.20 | 12.5 |

Note: This table presents hypothetical data for illustrative purposes, based on typical energy differences between anti and gauche conformers in similar systems.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.govmdpi.com In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. This provides a trajectory of the molecule's positions and velocities, offering insights into its flexibility, conformational transitions, and interactions with its environment.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule behaves in a condensed phase. It would show the transitions between different conformers of the chloropropyl chain and how the molecule interacts with solvent molecules. Such simulations are computationally intensive but provide a wealth of information that is not accessible from static conformational analysis alone.

Computational Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the chemical reactivity and selectivity of this compound. nih.govacs.orgresearchgate.netrsc.orgsemanticscholar.org By calculating various electronic properties of the molecule, it is possible to forecast how it will behave in chemical reactions, particularly in electrophilic aromatic substitution.

Electronic Properties and Reactivity Indices

Quantum chemical calculations can determine several key properties that are related to chemical reactivity:

Electrostatic Potential (ESP): The ESP map shows the distribution of charge on the surface of the molecule. Regions with negative potential are electron-rich and are likely sites for electrophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO describes its ability to accept electrons. For an electrophilic aromatic substitution, the regions of the benzene ring with the largest HOMO coefficients are the most likely sites of reaction.

Partial Atomic Charges: Calculating the partial charges on each atom can help identify which atoms are electron-rich or electron-poor, providing clues about reactivity.

Predicting Regioselectivity in Electrophilic Aromatic Substitution

The benzene ring in this compound has two substituents: the 3-chloropropyl group and the trifluoromethyl group. The chloropropyl group is generally considered to be an ortho-, para-directing group due to its alkyl nature, although it is weakly deactivating. The trifluoromethyl group, on the other hand, is a strong deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect.

Computational methods can be used to predict the regioselectivity of electrophilic aromatic substitution on this molecule. nih.gov By calculating the relative energies of the sigma-complex intermediates for substitution at each possible position on the ring (ortho, meta, and para to each substituent), the most favorable reaction pathway can be determined. The position that leads to the most stable intermediate is the one where the reaction is most likely to occur. Given the opposing directing effects of the two substituents, computational analysis would be essential to predict the major product.

Illustrative Calculated Atomic Charges on the Benzene Ring:

| Atom Position | Calculated Partial Charge (a.u.) |

| C1 (ipso-chloropropyl) | 0.05 |

| C2 | -0.08 |

| C3 (ipso-trifluoromethyl) | 0.25 |

| C4 | -0.05 |

| C5 | -0.07 |

| C6 | -0.06 |

Note: This table presents hypothetical data for illustrative purposes. The actual charges would need to be calculated using a specific quantum chemical method.

Applications of 1 3 Chloropropyl 3 Trifluoromethyl Benzene in Synthetic Chemistry and Materials Science

Role as a Versatile Synthetic Intermediate

1-(3-Chloropropyl)-3-(trifluoromethyl)benzene serves as a cornerstone in multi-step organic syntheses due to the distinct reactivity of its two main components. The chloropropyl group is a prime site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. Concurrently, the trifluoromethyl-substituted benzene (B151609) ring can undergo electrophilic aromatic substitution, providing a means to further functionalize the aromatic core. This dual reactivity makes it a highly adaptable building block for constructing intricate molecular architectures.

Building Block for Complex Organic Molecules

The utility of this compound as a foundational element in the synthesis of complex organic molecules is well-documented. The trifluoromethyl group is a prevalent feature in many pharmaceuticals and agrochemicals due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.comresearchgate.net The incorporation of this moiety is a common strategy in drug discovery to optimize the potency and pharmacokinetic profile of lead compounds. mdpi.com

The chloropropyl chain provides a convenient handle for attaching the trifluoromethylphenyl scaffold to other molecular fragments. For instance, the carbon-chlorine bond is susceptible to cleavage and substitution by a variety of nucleophiles, including amines, thiols, and carbanions. This allows for the straightforward construction of larger, more elaborate molecules that are of interest in medicinal chemistry. jelsciences.com The synthesis of Travoprost, a prostaglandin (B15479496) analogue used to treat glaucoma, involves intermediates with a trifluoromethylphenoxy group, highlighting the importance of this structural motif in bioactive molecules. mdpi.com

Precursor in the Synthesis of Functionalized Aromatics

The trifluoromethylbenzene core of this compound can be further modified to create a variety of functionalized aromatic compounds. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles primarily to the meta-position. However, under appropriate conditions, reactions such as nitration, halogenation, and sulfonation can be achieved.

Furthermore, the chloropropyl side chain can be transformed into other functional groups that can then direct or participate in subsequent aromatic functionalization reactions. For example, oxidation of the propyl chain could yield a carboxylic acid, which is a meta-director, while reduction of a nitro group introduced onto the ring could provide an amino group, which is an ortho-, para-director. This versatility allows for the strategic synthesis of polysubstituted aromatic compounds with specific substitution patterns.

Development of Trifluoromethylated and Chloropropyl-Substituted Derivatives

The inherent reactivity of this compound allows for the systematic development of a wide range of derivatives. These derivatives often exhibit unique chemical and physical properties that make them suitable for specialized applications.

Incorporation into Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the incorporation of the 3-(trifluoromethyl)phenylpropyl moiety into these ring systems is a common strategy for generating novel bioactive molecules. The chloropropyl group is an excellent alkylating agent for nitrogen, oxygen, and sulfur atoms within heterocyclic rings.

For example, 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is a known intermediate in the synthesis of various pharmaceutical agents. amarhealthcare.in The synthesis of trifluoromethyl-substituted pyrazoles and benzimidazoles has also been reported, often involving the cyclocondensation of a trifluoromethylated precursor. mdpi.comijpsm.com These heterocyclic structures are of significant interest due to their potential as antibacterial and antifungal agents. mdpi.com The general strategy involves the reaction of a nucleophilic heterocyclic compound with this compound, leading to the formation of a new carbon-heteroatom bond.

| Heterocycle Class | Synthetic Approach | Potential Applications |

| Benzimidazoles | Alkylation of benzimidazole (B57391) derivatives with this compound. | Pharmaceutical intermediates, muscle relaxants, antispasmodics. amarhealthcare.in |

| Pyrazoles | Cyclocondensation reactions involving trifluoromethylated synthons. | Antibacterial and antifungal agents. mdpi.com |

| Triazepines | Multi-step synthesis involving cyclo-condensation reactions. | Biologically active compounds. mdpi.com |

Synthesis of Chiral Derivatives

The development of chiral molecules is of paramount importance in the pharmaceutical industry, as the enantiomers of a drug can have vastly different pharmacological activities. Asymmetric synthesis provides a pathway to enantiomerically pure compounds, and substrates containing the trifluoromethyl group are often employed in these reactions.

While specific examples starting directly from this compound are not abundant in the readily available literature, the principles of asymmetric synthesis can be applied to its derivatives. For instance, the imine derived from the corresponding amine (obtained by nucleophilic substitution of the chloride with an amino group) could undergo asymmetric reduction or allylation to produce chiral amines. nih.govlookchem.com Catalytic asymmetric methods, such as those employing chiral rhodium or copper catalysts, have been successfully used for the enantioselective synthesis of compounds containing trifluoromethylthio groups. nih.gov

Potential in Materials Science Research

The unique electronic and physical properties imparted by the trifluoromethyl group make trifluoromethylbenzene derivatives attractive candidates for applications in materials science. The high electronegativity and stability of the C-F bonds can lead to materials with desirable characteristics such as thermal stability, chemical resistance, and specific optical and electronic properties. mdpi.com

One area of significant interest is the development of liquid crystals. The incorporation of trifluoromethyl groups into mesogenic molecules can influence their mesomorphic properties, including the type of liquid crystalline phase and the clearing point. mdpi.comnih.govresearchgate.net The synthesis of liquid crystals often involves the coupling of different aromatic cores, and a molecule like this compound could serve as a building block for one of these cores. The chloropropyl chain could be functionalized to introduce a linking group or another mesogenic unit. Research into new imine liquid crystals based on terminal perfluoroalkyl groups has demonstrated the significant impact of these moieties on the mesomorphic behavior of the resulting compounds. nih.govresearchgate.net

| Material Class | Synthetic Strategy | Key Properties Influenced by CF3 Group |

| Liquid Crystals | Incorporation of the trifluoromethylbenzene moiety into mesogenic structures. | Mesomorphic behavior, thermal stability, dielectric anisotropy. mdpi.comnih.govresearchgate.net |

| Polymers | Use as a monomer or functionalizing agent in polymerization reactions. | Thermal stability, chemical resistance, optical properties. |

| Organometallic Complexes | Ligand synthesis for catalysts and functional materials. | Electronic properties, stability. fluorochem.co.uk |

Development of Fluorine-Containing Polymers

There is no information available in the searched scientific literature or patents that describes the use of this compound in the synthesis or development of fluorine-containing polymers.

Use in Specialty Organic Materials

There is no information available in the searched scientific literature or patents that details the application of this compound in the creation of specialty organic materials.

Future Research Directions and Emerging Trends

Sustainable Synthesis of Fluorinated and Halogenated Compounds

The synthesis of fluorinated and halogenated organic molecules is fundamental to the production of a vast array of pharmaceuticals, agrochemicals, and materials. rsc.org However, traditional halogenation methods often rely on hazardous reagents and generate significant waste. rsc.org The principles of green chemistry are now guiding the development of more sustainable synthetic routes. mit.edupaperpublications.org Future research in this area will likely focus on several key strategies to improve the environmental footprint of synthesizing compounds like 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene.

One major trend is the replacement of hazardous halogenating agents with safer, more sustainable alternatives. rsc.org For instance, moving away from elemental halogens, which are often toxic and difficult to handle, towards halide salts in conjunction with clean oxidants like hydrogen peroxide represents a significant step forward. rsc.org This approach, often catalyzed by transition metals, generates water as the primary byproduct, significantly reducing the environmental impact. rsc.org

Another critical aspect of sustainable synthesis is the focus on atom economy, which seeks to maximize the incorporation of starting materials into the final product. mit.edu Direct C–H functionalization is a powerful strategy in this regard, as it avoids the need for pre-functionalized substrates, thereby reducing the number of synthetic steps and the amount of waste generated. cas.cn The development of catalytic systems that can selectively activate and functionalize specific C-H bonds on the benzene (B151609) ring of a precursor to this compound would be a significant advancement.

Furthermore, the use of renewable feedstocks and greener solvent systems is a cornerstone of sustainable chemistry. royalsocietypublishing.orgacs.org Research into bio-based starting materials and the use of water, supercritical fluids, or ionic liquids as reaction media can dramatically reduce the reliance on petrochemical resources and volatile organic solvents. royalsocietypublishing.org Energy efficiency is another key consideration, with methodologies like photocatalysis, which can often be conducted at ambient temperature and pressure, offering a more sustainable alternative to energy-intensive traditional methods. royalsocietypublishing.org

| Sustainable Synthesis Strategy | Description | Potential Application to this compound Synthesis |

| Use of Safer Halogenating Agents | Replacement of hazardous reagents like elemental halogens with halide salts and clean oxidants (e.g., H₂O₂). rsc.org | Chlorination of a trifluoromethylbenzene precursor using NaCl with a catalytic oxidant. |

| Maximizing Atom Economy | Designing synthetic routes where the maximum proportion of starting materials is incorporated into the final product. mit.edu | Direct C-H chloropropylation of m-trifluoromethylbenzene to avoid pre-functionalization steps. |

| Renewable Feedstocks | Utilizing starting materials derived from biological sources instead of petrochemicals. acs.org | Synthesis of the chloropropyl side chain from bio-derived propanol. |

| Green Solvents | Employing environmentally benign solvents such as water, supercritical CO₂, or ionic liquids. royalsocietypublishing.org | Performing the key synthetic steps in a supercritical fluid to minimize organic solvent waste. |

| Energy Efficiency | Utilizing methods that require less energy, such as photocatalysis or microwave-assisted synthesis. paperpublications.org | A light-mediated reaction to introduce the trifluoromethyl group onto the aromatic ring. |

Advanced Catalytic Methods for Selective Functionalization

The precise control over chemical reactions afforded by catalysis is central to modern organic synthesis. For a molecule like this compound, which possesses multiple reactive sites, the development of advanced catalytic methods for selective functionalization is of paramount importance. Future research will likely focus on catalyst systems that can differentiate between the various C-H bonds on the aromatic ring, as well as functionalize the chloropropyl side chain.

Transition metal catalysis has been a workhorse in this field, and its role is expected to expand. rsc.org Catalysts based on palladium, rhodium, and iridium have shown remarkable efficacy in directing C-H activation. nih.gov By employing directing groups, which temporarily bind to the metal center and position it in proximity to a specific C-H bond, chemists can achieve high levels of regioselectivity. nih.govnih.gov For a precursor to this compound, a strategically placed directing group could enable the selective introduction of a new substituent at a desired position on the benzene ring.

Furthermore, the development of catalysts for the functionalization of the trifluoromethyl group itself is a growing area of interest. While the C-F bond is notoriously strong, recent advances have shown that it can be selectively activated and transformed. rsc.orgrsc.org This opens up the possibility of converting the trifluoromethyl group into other valuable functionalities, thereby expanding the synthetic utility of this compound.

Photoredox catalysis is another rapidly emerging field that offers new avenues for selective functionalization. researchgate.net By using light to initiate single-electron transfer processes, photoredox catalysis can enable transformations that are difficult to achieve with traditional thermal methods. scispace.com This approach could be particularly useful for the late-stage functionalization of the target molecule, allowing for the introduction of new chemical handles under mild conditions.

| Catalytic Method | Description | Potential Application |

| Directed C-H Functionalization | Use of a directing group to guide a metal catalyst to a specific C-H bond for activation and functionalization. nih.govnih.gov | Selective introduction of a new substituent at the C4 or C6 position of the benzene ring. |

| C-F Bond Activation | Catalytic cleavage and transformation of the strong carbon-fluorine bonds of the trifluoromethyl group. rsc.orgrsc.org | Conversion of the -CF₃ group into a -CF₂R or other functional group. |

| Photoredox Catalysis | Use of light-absorbing catalysts to initiate single-electron transfer and enable novel chemical transformations. researchgate.netscispace.com | Mild and selective introduction of functional groups onto the aromatic ring or side chain. |

| Asymmetric Catalysis | Employment of chiral catalysts to control the stereochemical outcome of a reaction. | Enantioselective functionalization of the chloropropyl side chain. |

Exploration of Novel Reactivity Pathways

Beyond the development of new synthetic methods, a deeper understanding of the intrinsic reactivity of this compound can unlock new applications. The interplay between the electron-withdrawing trifluoromethyl group and the reactive chloropropyl side chain presents opportunities for exploring novel chemical transformations.

The chloropropyl group is a versatile chemical handle that can participate in a variety of reactions. For instance, it can undergo nucleophilic substitution with a wide range of nucleophiles, such as amines, thiols, and alkoxides, to generate a library of new derivatives. Furthermore, the chlorine atom can be eliminated to form a cyclopropane (B1198618) ring, or the entire side chain could participate in cyclization reactions to form fused ring systems. The potential for ring-opening reactions of related structures, such as N-cyclopropyl-amides to form N-(2-chloropropyl)amides, suggests that the chloropropyl moiety could be involved in interesting rearrangement pathways. researchgate.net

The trifluoromethyl group strongly influences the electronic properties of the benzene ring, making it more electron-deficient. This can alter its reactivity in electrophilic aromatic substitution reactions and make it more susceptible to nucleophilic aromatic substitution, a reaction that is typically challenging for benzene derivatives. Exploring these altered reactivity patterns could lead to the discovery of new methods for functionalizing the aromatic core.

Moreover, the combination of the two functional groups could lead to unique reactivity through intramolecular interactions. For example, the chloropropyl chain could potentially interact with the trifluoromethyl group or the aromatic ring under certain conditions, leading to novel cyclization or rearrangement products. The study of such pathways could be a fruitful area for future research.

Integration with Flow Chemistry and Automated Synthesis

The way chemical synthesis is performed is also evolving, with a move towards more continuous and automated processes. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of halogenated compounds. rsc.orgsoftecks.insemanticscholar.orgrsc.orgresearchgate.net These advantages include enhanced safety, better temperature control, improved mixing, and the ability to scale up reactions more easily. rsc.orgsoftecks.insemanticscholar.orgrsc.orgresearchgate.net For exothermic or hazardous reactions often involved in halogenation, flow chemistry provides a much safer operating environment. rsc.orgsoftecks.insemanticscholar.orgrsc.orgresearchgate.net The synthesis of this compound could be significantly improved by adapting the key steps to a continuous flow process.

Automated synthesis platforms are also becoming increasingly prevalent in chemical research. nih.govsigmaaldrich.comresearchgate.netyoutube.com These systems can perform multiple reactions in parallel, with robotic handling of reagents and reaction workups. nih.govsigmaaldrich.comresearchgate.netyoutube.com This high-throughput approach can dramatically accelerate the discovery of new reactions and the synthesis of libraries of compounds for screening. By integrating automated synthesis with the chemistry of this compound, researchers could rapidly explore a wide range of derivatives with different functional groups on the aromatic ring or the side chain.

The combination of flow chemistry and automated synthesis represents a powerful paradigm for the future of chemical manufacturing. An end-to-end automated workflow could be envisioned for the synthesis and derivatization of this compound, from the initial reaction setup to the final purification and analysis of the products. nih.gov

Computational Design of New Derivatives with Tunable Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new molecules with desired characteristics. ijcrt.orgunpatti.ac.id For this compound, computational methods can be employed to design new derivatives with finely tuned reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to calculate the electronic structure of molecules. nih.govresearchgate.net By performing DFT calculations, researchers can predict how different substituents on the benzene ring would affect the reactivity of the molecule. nih.govresearchgate.net For example, the introduction of electron-donating or electron-withdrawing groups at specific positions can alter the electron density at different parts of the molecule, thereby influencing its susceptibility to electrophilic or nucleophilic attack. biointerfaceresearch.com This allows for the in silico design of derivatives with tailored reactivity for specific applications. dovepress.comresearchgate.net

Molecular dynamics simulations can provide insights into the conformational preferences and dynamic behavior of molecules. oup.com This can be particularly useful for understanding how the chloropropyl side chain might interact with the aromatic ring or with other molecules, which can influence its reactivity.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene, and what key reaction parameters influence yield and purity?

Methodological Answer: A plausible synthetic route involves nucleophilic substitution or Friedel-Crafts alkylation. For example, 3-(trifluoromethyl)benzene derivatives can react with 1-bromo-3-chloropropane under acidic or Lewis acid-catalyzed conditions. Key parameters include:

- Catalyst choice : Lewis acids like AlCl₃ may enhance electrophilic substitution (analogous to bromomethyl synthesis in ).

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the alkylating agent.

- Temperature control : Elevated temperatures (80–120°C) may accelerate reactivity but require careful monitoring to avoid decomposition .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The chloropropyl chain shows distinct triplet signals for CH₂Cl (δ ~3.6–3.8 ppm) and splitting patterns for adjacent CH₂ groups. The trifluoromethyl (-CF₃) group is identified via ¹⁹F NMR (δ ~-60 to -65 ppm) .

- HRMS : Accurate mass determination confirms molecular formula (C₁₀H₁₀ClF₃, MW: 234.64 g/mol) .

- IR Spectroscopy : C-Cl stretching (550–650 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) validate functional groups .

Q. What are the challenges associated with purifying this compound?

Methodological Answer:

- Regioisomer separation : If the chloropropyl group attaches to unintended positions (e.g., para instead of meta), fractional crystallization or preparative HPLC is required .

- By-product removal : Unreacted alkyl halides or Friedel-Crafts catalysts (e.g., AlCl₃) are removed via aqueous washes or silica gel chromatography .

Advanced Research Questions

Q. How does the chloropropyl chain influence the reactivity of the trifluoromethylbenzene core in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Electronic effects : The electron-withdrawing -CF₃ group activates the benzene ring for NAS but deactivates it toward electrophilic substitution.

- Steric hindrance : The chloropropyl chain’s length (3 carbons) may reduce NAS efficiency compared to shorter chains due to steric bulk near the reactive site. Computational studies (e.g., DFT) can model transition-state geometries to optimize substituent positioning .

Q. In multi-functional ligand design, how can the chloropropyl group be leveraged for post-synthetic modifications?

Methodological Answer:

- Nucleophilic displacement : The terminal Cl can be replaced with amines, thiols, or azides to introduce pharmacophores (e.g., piperazine in antipsychotics; see and ) .

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids using Pd catalysts enables aryl-aryl bond formation, expanding structural diversity .

Q. Can computational methods predict regioselectivity in reactions involving this compound?

Methodological Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. The -CF₃ group directs electrophiles to the meta position, while the chloropropyl chain may induce steric effects .

- Molecular descriptors : Hammett constants (σ) quantify electronic effects, while Taft steric parameters guide substituent compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.